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Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), stands as a pivotal
regulator of actin dynamics during clathrin-mediated endocytosis (CME) in Saccharomyces
cerevisiae. Its primary role is to act as a potent nucleation-promoting factor (NPF), stimulating
the Arp2/3 complex to generate branched actin networks. This actin polymerization provides
the essential force for the invagination of the plasma membrane and the subsequent formation
of endocytic vesicles. This technical guide delves into the core functions of Las17, its intricate
regulatory network, and the experimental methodologies used to elucidate its mechanism of
action.

Core Function: A Master Activator of the Arp2/3
Complex

Las17 is recognized as the most potent activator of the Arp2/3 complex among the five known
NPFs in yeast, which also include Myo3, Myo5, Panl, and Abp1.[1][2] Unlike some of its
mammalian counterparts, purified Las17 is not autoinhibited and can robustly stimulate Arp2/3-
mediated actin polymerization in vitro.[1] This potent activity is crucial for the rapid burst of actin
assembly required for vesicle internalization during the late stages of CME.[1][3]

The activation of the Arp2/3 complex by Las17 is mediated through its C-terminal WCA (WH2,
Central, Acidic) domain. The WH2 (WASP Homology 2) domain binds to globular actin (G-
actin), while the Central and Acidic regions interact with the Arp2/3 complex. This tripartite
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interaction brings an actin monomer into close proximity with the Arp2/3 complex, initiating the
formation of a new actin filament branch.

Spatiotemporal Regulation: A Tightly Controlled
Process

A key regulatory feature of endocytosis is the precise timing of actin polymerization. Live-cell
imaging has revealed that Las17 arrives at endocytic sites approximately 20 seconds before
the initiation of actin polymerization. This temporal delay is critical to ensure that the force-
generating actin network is assembled only when the early stages of coat formation are
complete. This regulation is achieved through a complex interplay of inhibitory and activating
signals.

The SLAC Complex and Slal-mediated Inhibition

Las17 exists in a stable complex with the clathrin adaptor protein Slal, termed the SLAC
(Slal-Las17-Actin-Clathrin) complex. Slal directly binds to a series of novel class | and class |l
polyproline motifs within the central region of Las17. This interaction serves to inhibit the NPF
activity of Las17. The proposed mechanism for this inhibition is competition between Slal and
G-actin for binding to Las17. This ensures that Las17 remains in an inactive state upon its
initial recruitment to the endocytic site.

Additional Negative Regulators: Lsb1 and Lsb2

Further layers of negative regulation are provided by the Las17-binding proteins Lsb1 and
Lsb2. These homologous proteins, which contain SH3 domains, have been shown to inhibit
Lasl17-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor.
Overexpression of Lsb1 has been demonstrated to block the internalization step of receptor-
mediated endocytosis, highlighting its specific function in this process. Lsb1 and Lsb2 can form
homo- and hetero-oligomeric complexes, suggesting a cooperative mechanism for Las17
regulation.

Key Protein Interactions and Functional Domains

The multifaceted role of Las17 is dictated by its modular domain structure, which facilitates a
wide range of protein-protein interactions.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Domain/Region Interacting Partners Function

N-terminal Region Slal, Ysc84 Localization, Regulation

Serves as a scaffold for

) multiple SH3 domain-
Slal (SH3 domains), Ysc84,

Polyproline Region (PRD) Lsbl (SH3 domain), Lsb2
(SH3 domain), Actin

containing proteins; directly
binds and nucleates actin
filaments independently of the

Arp2/3 complex.

WH2 (WASP Homology 2)

) G-actin Binds monomeric actin.
Domain
Central (C) and Acidic (A) Binds and activates the Arp2/3
) Arp2/3 complex
Regions complex.
A second G-actin binding motif
Las17 G-actin-binding Motif Goact within the polyproline region
-actin
(LGM) that contributes to the high

NPF activity of Las17.

Quantitative Data Summary

Experimental
Parameter Value Reference
Context

] Live-cell imaging of
Arrival of Las17 at ~20 seconds before
o ] o fluorescently tagged
endocytic sites actin polymerization )
proteins

Median Abundance of 2743 +/- 1007

Proteomics analysis
Lasl7p molecules/cell

) Protein stability
Half-life of Las17p 6.6 hours
measurements

Experimental Protocols
Pyrene-Actin Polymerization Assay
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This in vitro assay is fundamental for assessing the ability of Las17 and its regulators to
promote or inhibit Arp2/3-mediated actin polymerization.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its
incorporation into F-actin. This change in fluorescence is monitored over time to determine the
rate of actin polymerization.

Methodology:

e Protein Purification: Recombinant Las17, Arp2/3 complex, and regulatory proteins (e.g.,
Slal, Lsbl) are purified, typically from E. coli or yeast.

» Actin Preparation: Monomeric actin is purified from rabbit skeletal muscle and labeled with
N-(1-pyrene)iodoacetamide.

e Assay Setup: A reaction mixture is prepared containing G-actin (a fraction of which is pyrene-
labeled), Arp2/3 complex, and the protein of interest (e.g., Las17) in a polymerization buffer
(e.g., KMEI buffer: 50 mM KCI, 1 mM MgCI2, 1 mM EGTA, 10 mM imidazole, pH 7.0).

e Initiation and Measurement: Polymerization is initiated by the addition of ATP. Fluorescence
is measured over time using a fluorometer with excitation at ~365 nm and emission at ~407
nm.

o Data Analysis: The initial rate of polymerization is calculated from the slope of the
fluorescence curve. The effects of regulatory proteins are assessed by comparing the rates
in their presence and absence.

Yeast Two-Hybrid (Y2H) Analysis

Y2H is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain
(BD) and an activation domain (AD) of a transcription factor are brought into close proximity by
the interaction of two proteins fused to them.

Methodology:
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e Plasmid Construction: The coding sequences for the "bait" protein (e.g., a fragment of
Las17) and the "prey" protein (e.g., a potential interactor) are cloned into separate plasmids,
fusing them to the GAL4-BD and GAL4-AD, respectively.

e Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with
the bait and prey plasmids.

o Selection and Screening: Transformed cells are plated on selective media lacking specific
nutrients (e.g., leucine and tryptophan) to select for the presence of both plasmids.
Interaction is then assessed by plating on media lacking additional nutrients (e.g., histidine
and adenine) and/or by assaying for the expression of a colorimetric reporter gene (e.g.,
lacZ).

o Controls: Positive and negative controls are essential to validate the results.

GST Pulldown Assay

This in vitro biochemical technique is used to confirm direct protein-protein interactions.

Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and
immobilized on glutathione-conjugated beads. A "prey" protein is then incubated with these
beads. If the prey interacts with the bait, it will be "pulled down" with the beads.

Methodology:

e Protein Expression and Purification: The GST-tagged bait protein is expressed (e.g., in E.
coli) and purified. The prey protein can be from a cell lysate or purified recombinant protein.

e Binding: The purified GST-bait is incubated with glutathione-sepharose beads. The beads
are then washed, and the prey protein is added and incubated to allow for binding.

e Washing: The beads are washed extensively to remove non-specifically bound proteins.

o Elution and Detection: The bound proteins are eluted from the beads (e.qg., by boiling in SDS-
PAGE sample buffer). The presence of the prey protein is detected by Western blotting using
a specific antibody.
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Signaling Pathways and Experimental Workflows

Caption: Regulation of Las17 activity at the endocytic site.
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Caption: Workflow for a pyrene-actin polymerization assay.

Conclusion and Future Directions

Las17 is an indispensable component of the yeast endocytic machinery, acting as a tightly
regulated molecular switch that couples the endocytic coat to the actin cytoskeleton. While
significant progress has been made in understanding its function and regulation, several key
guestions remain. Future research will likely focus on the precise mechanisms of Las17
activation, the interplay between the different inhibitory pathways, and the role of post-
translational modifications, such as phosphorylation, in fine-tuning its activity. A deeper
understanding of the Las17-mediated actin polymerization at endocytic sites will not only
illuminate fundamental cellular processes but may also provide insights for the development of
novel therapeutic strategies targeting cellular trafficking pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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